molecular formula C15H22O2 B1384901 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde CAS No. 883515-32-0

3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde

Cat. No.: B1384901
CAS No.: 883515-32-0
M. Wt: 234.33 g/mol
InChI Key: JTKMIFYMTVDWOX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a methyl group, and a propoxy group attached to a benzaldehyde core

Properties

IUPAC Name

3-tert-butyl-5-methyl-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-6-7-17-14-11(2)8-12(10-16)9-13(14)15(3,4)5/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKMIFYMTVDWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)C=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde typically involves the alkylation of a benzaldehyde derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride, methyl chloride, and propyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions on the benzaldehyde ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(tert-Butyl)-5-methyl-4-propoxybenzoic acid.

    Reduction: 3-(tert-Butyl)-5-methyl-4-propoxybenzyl alcohol.

    Substitution: Various nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl and propoxy groups may influence the compound’s hydrophobic interactions and binding affinity with various molecular targets .

Comparison with Similar Compounds

Biological Activity

Overview

3-(tert-Butyl)-5-methyl-4-propoxybenzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a propoxy group attached to a benzaldehyde core. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound can be synthesized through various methods, with Friedel-Crafts alkylation being one of the most common. This method typically involves using tert-butyl chloride, methyl chloride, and propyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting structure allows for diverse chemical reactions, including oxidation and reduction processes, which are crucial for its biological applications.

PropertyValue
IUPAC Name3-tert-butyl-5-methyl-4-propoxybenzaldehyde
Molecular FormulaC15H22O2
CAS Number883515-32-0

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential lead in the development of new antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. The aldehyde functional group is believed to play a crucial role in these interactions by forming covalent bonds with nucleophilic sites on proteins involved in cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various substituted benzaldehydes, including this compound, demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating the potential for therapeutic use.
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis. Flow cytometry analysis confirmed the induction of apoptotic pathways, highlighting its potential as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins or enzymes.
  • Hydrophobic Interactions : The tert-butyl and propoxy groups enhance hydrophobic interactions, potentially increasing binding affinity to target proteins.

These interactions may alter enzyme activity or disrupt cellular processes critical for microbial survival or cancer cell proliferation.

Comparative Analysis

When compared to similar compounds such as 3-(tert-butyl)-4-methoxybenzaldehyde and 4-tert-butylbenzaldehyde, the unique presence of the propoxy group in this compound contributes to its distinct biological profile. This structural feature may enhance its solubility and bioavailability, making it a more effective candidate for drug development.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
3-(tert-butyl)-4-methoxybenzaldehydeModerateLow
4-tert-butylbenzaldehydeLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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